

# LRRK2-IN-1: A Technical Guide to its Discovery, Synthesis, and Application

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## Compound of Interest

Compound Name: LRRK2-IN-16

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and LRRK2-IN-1 serves as a critical tool for investigating its biological functions and role in pathogenesis.

## Discovery and Synthesis

LRRK2-IN-1 was identified through a novel, parallel, compound-centric screening approach. A library of 300 compounds designed to target the ATP-binding site of kinases was screened against a panel of 442 diverse kinases. This strategy led to the identification of LRRK2-IN-1 as a potent and selective LRRK2 inhibitor[1].

The synthesis of LRRK2-IN-1 is based on a benzodiazepine scaffold. While detailed, step-by-step protocols are proprietary, the general synthetic scheme involves the reaction of a substituted aminobenzophenone with an amino acid derivative to form the benzodiazepine core, followed by further modifications to introduce the pyrimidyl moiety, which is crucial for its binding to the LRRK2 ATP pocket. For radiolabeling, such as in the case of [3H]LRRK2-IN-1, a tritium/hydrogen (T/H) exchange reaction is performed using an organoiridium catalyst, followed by purification via reversed-phase HPLC[2].

## Mechanism of Action

LRRK2-IN-1 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the LRRK2 kinase domain and prevents the transfer of phosphate from ATP to its substrates[1]. This inhibition has been demonstrated to be effective against both wild-type LRRK2 and the pathogenic G2019S mutant, which exhibits enhanced kinase activity[1][3]. The binding of LRRK2-IN-1 to the kinase domain stabilizes it in an active-like conformation[4]. A key feature for validating the on-target effect of LRRK2-IN-1 is the use of the LRRK2[A2016T] mutant, which is significantly less sensitive to the inhibitor[1][3]. Inhibition of LRRK2 by LRRK2-IN-1 in cellular systems leads to the dephosphorylation of LRRK2 at serine residues 910 and 935, which serves as a reliable biomarker of target engagement[1][3].

## Data Presentation

The following tables summarize the quantitative data for LRRK2-IN-1.

Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants

LRRK2 Variant	IC50 (nM)	Assay Conditions	Reference
LRRK2 (Wild-Type)	13	0.1 mM ATP	[1]
LRRK2 (G2019S)	6	0.1 mM ATP	[1]
LRRK2 (A2016T)	2450	0.1 mM ATP	[3]
LRRK2 (A2016T+G2019S)	3080	0.1 mM ATP	[3]

Table 2: Binding Affinity of LRRK2-IN-1

Tissue	Kd (nM)	Bmax (pmol/mg protein)	Reference
Rat Kidney	26 ± 3	6.4 ± 0.04	[2]
Rat Brain Striatum	43 ± 8	2.5 ± 0.03	[2]
Human Brain Striatum	48 ± 2	0.73 ± 0.01	[2]

Table 3: Kinase Selectivity Profile of LRRK2-IN-1

Kinase	IC50 (nM)	Reference
DCLK2	45	<a href="#">[1]</a> <a href="#">[5]</a>
MAPK7 (ERK5)	160 (EC50)	<a href="#">[1]</a> <a href="#">[5]</a>
AURKB	> 1000	<a href="#">[1]</a> <a href="#">[5]</a>
CHEK2	> 1000	<a href="#">[1]</a> <a href="#">[5]</a>
MKNK2	> 1000	<a href="#">[1]</a> <a href="#">[5]</a>
MYLK	> 1000	<a href="#">[1]</a> <a href="#">[5]</a>
NUAK1	> 1000	<a href="#">[1]</a> <a href="#">[5]</a>
PLK1	> 1000	<a href="#">[1]</a> <a href="#">[5]</a>

LRRK2-IN-1 was found to be highly selective, inhibiting only 12 kinases out of a panel of 442 at a concentration of 10  $\mu$ M with a score of less than 10% of the DMSO control[\[1\]](#).

Table 4: Pharmacokinetic Properties of LRRK2-IN-1 in Mice

Parameter	Value	Route of Administration	Reference
Half-life (T1/2)	4.5 hours	Intraperitoneal	<a href="#">[1]</a>
AUC	14758 hr*ng/mL	Intraperitoneal	<a href="#">[1]</a>
Bioavailability (%F)	49.3%	Intraperitoneal	<a href="#">[1]</a>

Note: Despite favorable pharmacokinetics, LRRK2-IN-1 has shown poor blood-brain barrier penetration[\[6\]](#).

## Experimental Protocols

### In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC50 value of LRRK2-IN-1 against LRRK2.

#### Materials:

- Recombinant GST-tagged LRRK2 (wild-type or mutant)
- Myelin Basic Protein (MBP) as a substrate
- [ $\gamma$ - $^{32}$ P]ATP
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 2 mM DTT, 0.1 mM EGTA, 0.1 mM sodium orthovanadate)
- LRRK2-IN-1 stock solution in DMSO
- P81 phosphocellulose paper
- Phosphoric acid
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the LRRK2 enzyme and MBP in the kinase assay buffer.
- Add serially diluted LRRK2-IN-1 or DMSO (vehicle control) to the reaction mixture.
- Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
- Initiate the kinase reaction by adding [ $\gamma$ - $^{32}$ P]ATP (final concentration of 0.1 mM).
- Incubate the reaction for 20 minutes at 30°C.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [ $\gamma$ - $^{32}$ P]ATP.
- Measure the radioactivity on the P81 papers using a scintillation counter.

- Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

## Cellular LRRK2 Dephosphorylation Assay

Objective: To assess the cellular potency of LRRK2-IN-1 by measuring the dephosphorylation of LRRK2 at Ser910/Ser935.

Materials:

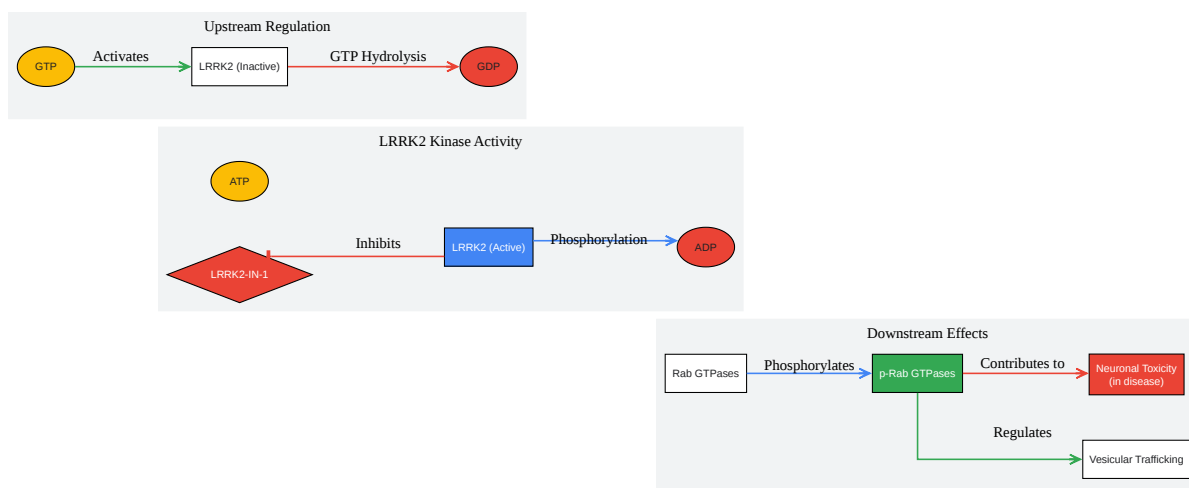
- HEK293 cells stably expressing LRRK2 (wild-type or G2019S)
- Cell culture medium
- LRRK2-IN-1 stock solution in DMSO
- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
- Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2
- Secondary antibodies (HRP-conjugated)
- Western blot reagents and equipment

Procedure:

- Plate HEK293 cells expressing LRRK2 in multi-well plates.
- Treat the cells with increasing concentrations of LRRK2-IN-1 or DMSO for 1-2 hours.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Clarify the lysates by centrifugation.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.

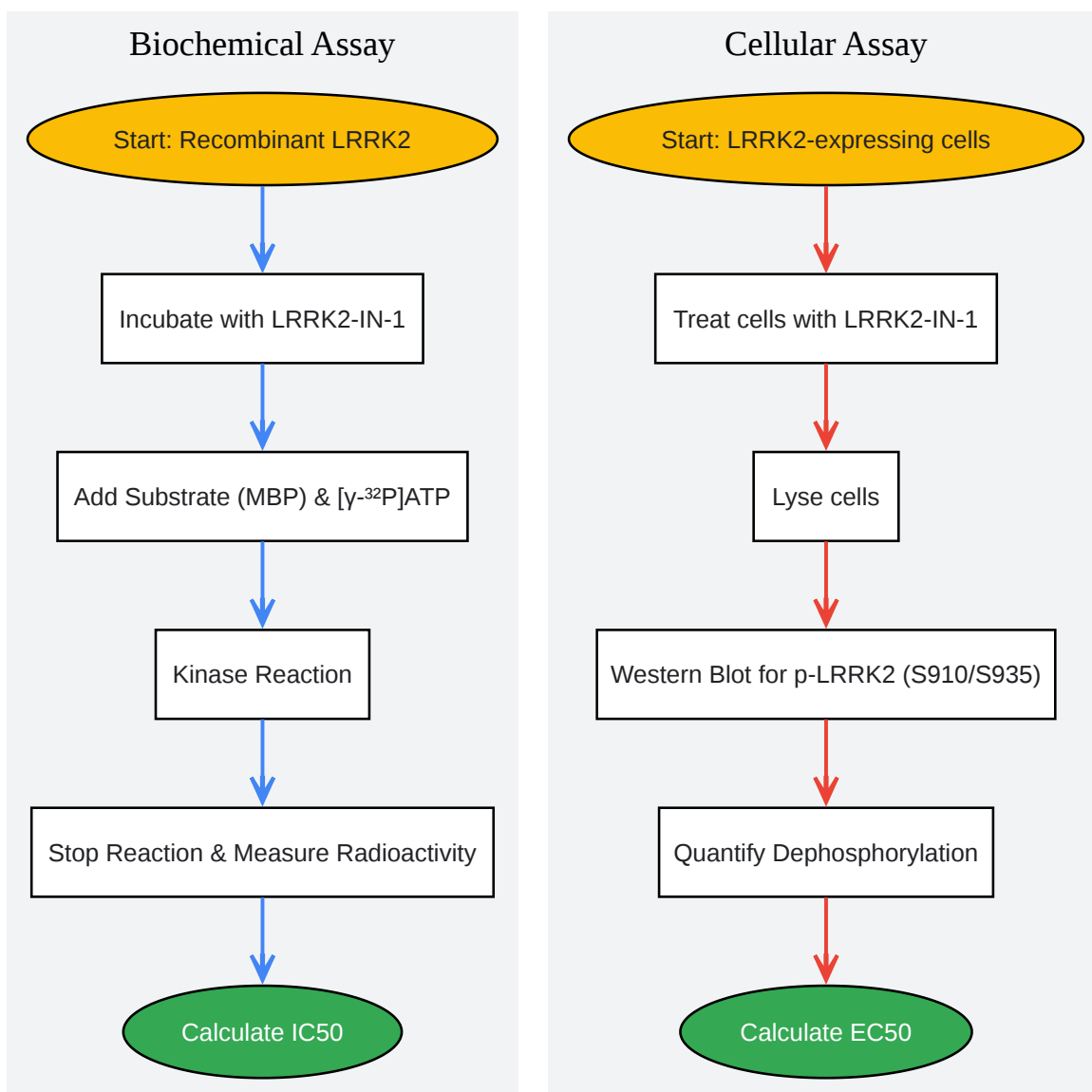
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
- Determine the concentration of LRRK2-IN-1 that causes a 50% reduction in LRRK2 phosphorylation.

## Mandatory Visualizations



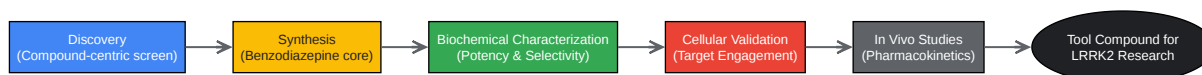
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Caption: LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1.



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Caption: Experimental Workflow for LRRK2-IN-1 Evaluation.



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Caption: Logical Flow of LRRK2-IN-1 Development.

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